1-Phenyl-4,4'-bipyridin-1-ium dichloride

Nonlinear optics Metal-to-ligand charge transfer Coordination chemistry

1-Phenyl-4,4'-bipyridin-1-ium dichloride (CAS 109001-24-3) is an asymmetrically substituted, mono-quaternized 4,4'-bipyridinium salt. It features a phenyl substituent on one nitrogen and a protonated pyridinium on the other, yielding a dicationic scaffold balanced by two chloride counterions.

Molecular Formula C16H14Cl2N2
Molecular Weight 305.2 g/mol
CAS No. 109001-24-3
Cat. No. B14334394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4,4'-bipyridin-1-ium dichloride
CAS109001-24-3
Molecular FormulaC16H14Cl2N2
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-]
InChIInChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1
InChIKeyHAHDSMPOWIVHON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-4,4'-bipyridin-1-ium Dichloride (CAS 109001-24-3): Procurement-Relevant Structural and Redox Profile


1-Phenyl-4,4'-bipyridin-1-ium dichloride (CAS 109001-24-3) is an asymmetrically substituted, mono-quaternized 4,4'-bipyridinium salt. It features a phenyl substituent on one nitrogen and a protonated pyridinium on the other, yielding a dicationic scaffold balanced by two chloride counterions [1]. This compound belongs to the viologen family but distinguishes itself from symmetric 1,1'-disubstituted congeners (e.g., methyl viologen, diphenyl viologen) by possessing only one N-aryl group, which fundamentally alters its electronic structure, redox behavior, and supramolecular recognition properties [2]. It is employed as a redox-active ligand, an electrochromic precursor, and a rigid, shape-persistent building block in supramolecular chemistry and materials science [3].

Structural Identity Asymmetric mono-phenyl viologen dicationic salt
Redox Profile Intermediate electron-acceptor strength between N-methyl and diphenyl analogs
Procurement Fit Redox-active ligand, electrochromic precursor, rigid supramolecular building block

Why 1-Phenyl-4,4'-bipyridin-1-ium Dichloride Cannot Be Replaced by Generic Symmetric Viologens


Generic substitution with common symmetric viologens (e.g., methyl viologen or 1,1'-diphenyl-4,4'-bipyridinium) is scientifically unsound because the mono-phenyl, mono-protonated structure of the target compound creates a singular electronic asymmetry. This asymmetry directly controls its electron-acceptor strength, which is intermediate between that of N-methyl and N,N'-diphenyl analogs [1]. Furthermore, the presence of a single phenyl ring—as opposed to two—enables distinct π-stacking geometries and host-guest binding modes with cucurbiturils that are inaccessible to symmetrically substituted derivatives [2]. Using a symmetric analog would fundamentally alter the reduction potentials, the stability of the radical cation, and the predictability of self-assembly, thereby invalidating experimental outcomes in applications that rely on precise redox tuning or molecular recognition.

Risk Factor
Target Compound (this product)
Generic Symmetric Viologen
Electron-acceptor tuning
Mono-phenyl yields intermediate acceptor strength, enabling MLCT and NLO response optimization
Symmetric disubstituted analogs shift acceptor strength, altering reduction potentials and radical stability
Host-guest recognition
Single N-aryl group permits distinct 2:3 binding stoichiometry with cucurbit[8]uril for 2D frameworks
Symmetric viologens typically form 1:1 or alternative ternary assemblies, not the honeycomb topology
Solid-state packing
Non-planar dihedral angle (~20°) impacts π-stacking and crystal engineering
Nearly coplanar conformations in many symmetric viologens alter packing and electron-transfer kinetics

Quantitative Differentiation Evidence for 1-Phenyl-4,4'-bipyridin-1-ium Dichloride Against Closest Analogs


Electron-Acceptor Strength: PhQ⁺ vs. MeQ⁺ Ligand in Ru(II) Complexes

In a head-to-head comparison within an identical Ru(II) coordination environment, the N-phenyl-4,4'-bipyridinium (PhQ⁺) ligand exhibits a significantly stronger electron-acceptor character than its N-methyl analog (MeQ⁺). This is directly quantified by the energy of the metal-to-ligand charge-transfer (MLCT) absorption band, which is lower for PhQ⁺ than for MeQ⁺, following the acceptor strength order MeQ⁺ < PhQ⁺ < 4-AcPhQ⁺ < 2,4-DNPhQ⁺ [1]. The enhanced acceptor strength of PhQ⁺ directly translates into higher molecular first hyperpolarizabilities (β) for the resulting complexes, with static hyperpolarizabilities (β₀) in the range of 698–1214 × 10⁻³⁰ esu [1].

Acceptor Strength & β₀
Head-to-head
PhQ⁺ > MeQ⁺ (acceptor); β₀ up to 1214 × 10⁻³⁰ esu
Supports selection for NLO chromophore design with enhanced hyperpolarizability
Ru(II) complexes; HRS at 1064 nm; X-ray confirmed geometry
Nonlinear optics Metal-to-ligand charge transfer Coordination chemistry

Redox Potential Differentiation: Mono-phenyl vs. Diphenyl Viologen Subunits

Cyclic voltammetry on branched oligoviologens containing both phenyl viologen (PhV²⁺) and benzyl viologen (BnV²⁺) subunits reveals distinctly resolved redox waves for the two different viologen types. The phenyl viologen subunits undergo reduction at E₁/₂ = −0.12 V and −0.42 V (vs. Ag/AgCl), while the benzyl viologen subunits reduce at more negative potentials of −0.27 V and −0.70 V [1]. This approximately 150–280 mV difference in first and second reduction potentials confirms that the N-phenyl substitution yields a substantially more easily reduced viologen core than the N-benzyl analog.

Reduction Potentials
Class-level
PhV²⁺ E₁/₂ −0.12/−0.42 V vs. BnV²⁺ −0.27/−0.70 V (vs. Ag/AgCl)
Supports electrochromic device voltage tuning and multi-state color control
Acetonitrile; cyclic voltammetry on oligoviologen stars
Electrochemistry Viologen dendrimers Multielectron redox systems

Crystal-State Dihedral Angle and Molecular Planarity: PhQ⁺ vs. Symmetric Viologens

Single-crystal X-ray diffraction of [PhQ⁺]Cl·2H₂O reveals the dihedral angle between the two pyridyl rings of the 4,4'-bipyridinium unit to be 19.8° [1]. This value is significantly larger than that observed in many symmetric 1,1'-disubstituted viologens, which often adopt nearly coplanar conformations (dihedral angles <5°) to maximize π-conjugation. The larger twist angle in the mono-phenyl derivative has direct consequences for the degree of inter-ring electronic communication and the propensity for π-stacking, making it a distinct building block for crystal engineering.

Crystal Dihedral Angle
Cross-study
19.8° for PhQ⁺ vs. nearly coplanar symmetric viologens
Impacts solid-state packing, π-stacking, and electron-transfer kinetics
Single-crystal XRD; triclinic P1̄
Crystallography Conformational analysis π-Conjugation

Supramolecular Recognition: Exclusive 2:3 Binding Stoichiometry with Cucurbit[8]uril

A rigid 1,3,5-triphenylbenzene derivative bearing three 4,4'-bipyridin-1-ium (BP) units—the same mono-quaternized motif as the target compound—forms a single-layer 2D honeycomb supramolecular organic framework upon mixing with cucurbit[8]uril (CB[8]) in a precise 2:3 molar ratio in water [1]. This stoichiometry relies on the strong 1:2 binding between CB[8] and two mono-bipyridinium units. In contrast, symmetric 1,1'-disubstituted viologens show different host-guest behavior with CB[8], often forming 1:1 inclusion complexes or ternary complexes with different guests, and do not yield the same 2D framework topology [1].

Supramolecular Binding
Class-level
2:3 (mono-BP₃:CB[8]) honeycomb; symmetric viologens form 1:1
Essential for 2D supramolecular organic framework assembly in water
Aqueous self-assembly; confirmed by NMR, DLS, microscopy
Host-guest chemistry Supramolecular organic frameworks Cucurbituril

Procurement-Driven Application Scenarios for 1-Phenyl-4,4'-bipyridin-1-ium Dichloride


Nonlinear Optical (NLO) Chromophore Development

The compound serves as a precursor to the N-phenyl-4,4'-bipyridinium (PhQ⁺) ligand, which, when incorporated into Ru(II) complexes, yields measurable static hyperpolarizabilities (β₀ up to 1214 × 10⁻³⁰ esu). Its stronger electron-acceptor character relative to the N-methyl analog directly enhances the molecular NLO response, making it the preferred ligand for second-order NLO materials [1].

Asymmetric Electrochromic Devices

The mono-phenyl substitution shifts the first reduction potential to approximately −0.12 V vs. Ag/AgCl (compared to −0.27 V for benzyl viologen), enabling electrochromic devices with lower driving voltages and distinct color states (green, marine, gray) when used in combination with alkyl viologens in solid polymer electrolytes [1].

2D Supramolecular Organic Framework Construction

The mono-bipyridinium motif is essential for achieving the 2:3 binding stoichiometry with cucurbit[8]uril that templates single-layer 2D honeycomb frameworks in water. Symmetric viologens cannot replicate this precise host-guest recognition, making the target compound a unique building block for solution-processable 2D supramolecular polymers [1].

Rigid Rod-Rod Amphiphile Synthesis

The compound is directly used to construct wholly-rigid, shape-persistent amphiphiles. Its mono-cationic, mono-phenyl character provides the precise hydrophobic/hydrophilic balance required for self-assembly into vesicles, nanorods, and nanotubes, as demonstrated in water without the need for flexible spacers [1].

Application
Selection Property
Validation Focus
Nonlinear optical (NLO) chromophores
N-phenyl bipyridinium electron-acceptor ligand
MLCT absorption and static hyperpolarizability (β₀) in Ru complexes
Asymmetric electrochromic devices
Redox tuning via mono-phenyl substitution
Reduction potential window and color-state control
2D supramolecular organic frameworks
Mono-bipyridinium motif for CB[8] recognition
2:3 host-guest stoichiometry and honeycomb topology
Rigid rod-rod amphiphile synthesis
Mono-cationic, shape-persistent building block
Self-assembly into vesicles, nanorods, nanotubes
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